molecular formula C10H17NO5 B1444316 2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid CAS No. 1154760-03-8

2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid

Cat. No. B1444316
Key on ui cas rn: 1154760-03-8
M. Wt: 231.25 g/mol
InChI Key: ZIMRMQDBEWKPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524675B2

Procedure details

To a stirring solution of tert-butyl-2-(N-Boc-3-hydroxy-azetidin-3-yl) -acetate (0.86 g, 2.99 mmol) in dioxane (18 mL) was added 3M HCl (5 mL), and the mixture was heated at 70° C. for 1 h. The reaction mixture was then cooled to 0° C. and it was basified with 2 M NaOH (8 mL), followed by addition of BOC2O (1.0 g, 4.6 mmol). The reaction mixture was allowed to warm to room temperature for 2 h, and was then concentrated to half its total volume on the rotary evaporator. Isopropanol (3 mL) and chloroform (12 mL) were then added and the mixture was cooled to 0° C. and slowly acidified to pH 3 with 1M HCl. The organic layer was then separated, dried over Na2SO4, and concentrated to dryness to yield 2-(N-Boc-3-hydroxy -azetidin-3-yl)-acetic acid (0.65 g, 2.81 mmol, 94.0% yield).
Name
tert-butyl-2-(N-Boc-3-hydroxy-azetidin-3-yl) -acetate
Quantity
0.86 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:20])[CH2:7][C:8]1([OH:19])[CH2:11][N:10]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:9]1)(C)(C)C.Cl.[OH-].[Na+].O(C(OC(C)(C)C)=O)C(OC(C)(C)C)=O>O1CCOCC1>[C:12]([N:10]1[CH2:9][C:8]([CH2:7][C:6]([OH:20])=[O:5])([OH:19])[CH2:11]1)([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13] |f:2.3|

Inputs

Step One
Name
tert-butyl-2-(N-Boc-3-hydroxy-azetidin-3-yl) -acetate
Quantity
0.86 g
Type
reactant
Smiles
C(C)(C)(C)OC(CC1(CN(C1)C(=O)OC(C)(C)C)O)=O
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
18 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated to half its total volume on the rotary evaporator
ADDITION
Type
ADDITION
Details
Isopropanol (3 mL) and chloroform (12 mL) were then added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The organic layer was then separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CC(C1)(O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.81 mmol
AMOUNT: MASS 0.65 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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